1-(but-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-(but-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that features a pyrazole ring substituted with a butenyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(but-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where the pyrazole is reacted with a butenyl halide in the presence of a palladium catalyst.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is introduced through a borylation reaction, where the pyrazole derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(but-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form an epoxide or a diol.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a pyrazoline.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Epoxides or diols.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazoles depending on the coupling partner used.
Scientific Research Applications
1-(but-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules due to its pyrazole core, which is a common motif in many pharmaceuticals.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of kinase inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1-(but-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its application:
In Organic Synthesis: Acts as a nucleophile in cross-coupling reactions, where the dioxaborolane moiety forms a boronate complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds.
In Biological Systems: The pyrazole ring can interact with various biological targets, such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
1-(but-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the combination of its butenyl group and dioxaborolane moiety, which provides distinct reactivity and potential applications in various fields. Its structure allows for versatile modifications and functionalizations, making it a valuable compound in synthetic chemistry and drug discovery.
Properties
IUPAC Name |
1-but-3-enyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-6-7-8-16-10-11(9-15-16)14-17-12(2,3)13(4,5)18-14/h6,9-10H,1,7-8H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYALCSGIXUROF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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